molecular formula C6H14ClNO2 B3417857 (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride CAS No. 1161437-13-3

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Cat. No.: B3417857
CAS No.: 1161437-13-3
M. Wt: 167.63 g/mol
InChI Key: MIDIYKXNTKNGBP-JMWSHJPJSA-N
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Description

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride typically involves the asymmetric hydrogenation of cyclohexene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve hydrogen gas under pressure, a suitable solvent, and a chiral catalyst such as rhodium or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-cis-2-Aminocyclohexanol hydrochloride
  • (1S,2S)-2-Aminocyclohexanol
  • ®-2-aminocyclohexanol

Uniqueness

(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride involves the conversion of a cyclohexene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Hydrogen peroxide", "Sodium hydroxide", "Ammonium chloride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with hydrogen peroxide in the presence of sodium hydroxide to form 1,2-cyclohexanediol.", "Step 2: The 1,2-cyclohexanediol is then treated with ammonium chloride and hydrochloric acid to form (1R,2S)-1-amino-2-hydroxycyclohexane.", "Step 3: The (1R,2S)-1-amino-2-hydroxycyclohexane is then treated with sodium hydroxide to form (1R,2S,3R)-3-aminocyclohexane-1,2-diol.", "Step 4: The final step involves the addition of hydrochloric acid to the (1R,2S,3R)-3-aminocyclohexane-1,2-diol to form the hydrochloride salt of the desired product, (1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride." ] }

CAS No.

1161437-13-3

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(1R,2S,3R)-3-aminocyclohexane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m1./s1

InChI Key

MIDIYKXNTKNGBP-JMWSHJPJSA-N

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H](C1)O)O)N.Cl

SMILES

C1CC(C(C(C1)O)O)N.Cl

Canonical SMILES

C1CC(C(C(C1)O)O)N.Cl

Origin of Product

United States

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